sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate
Description
Properties
Molecular Formula |
C8H12N3NaO2 |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
sodium;2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C8H13N3O2.Na/c1-5(2)8-9-6(4-7(12)13)11(3)10-8;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KOIUZHIDIWXQOZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Ring Formation via Hydrazine and Acyl Chlorides
The core of the compound, the 1,2,4-triazole ring, is typically synthesized through cyclization of hydrazines with acyl derivatives . A common method involves:
- Preparation of hydrazide intermediates by acylation of hydrazines with acyl chlorides or anhydrides in acetic acid or other polar solvents.
- Cyclization of hydrazides under reflux conditions, often facilitated by acids or bases, leading to the formation of the 1,2,4-triazole ring.
For example, a study demonstrated that reacting substituted hydrazines with acyl chlorides in acetic acid, with sodium acetate as a base, yields hydrazides that cyclize to form 1,2,4-triazoles (see, Scheme 1). The process involves:
Hydrazine derivative + Acyl chloride → Hydrazide intermediate → Cyclization → 1,2,4-Triazole
This method ensures the introduction of various substituents at the 3-position of the triazole ring, such as propan-2-yl groups, through the choice of acyl chlorides.
"One-Pot" Synthesis Strategies
Recent advancements have optimized this process into "one-pot" procedures that streamline the synthesis, reduce purification steps, and improve yields. A typical protocol involves:
- Step 1: Formation of hydrazide via acylation of hydrazines with acyl chlorides in acetic acid in the presence of sodium acetate.
- Step 2: Direct cyclization under reflux conditions, often with the removal of water or other byproducts via azeotropic distillation or Dean–Stark apparatus.
- Step 3: Nucleophilic ring opening or substitution to introduce the acetate group at the desired position.
An example from recent research describes the heterocyclization of hydrazides without isolating intermediates, achieving yields close to 98% for the target triazole derivatives (see, Scheme 1). Modifications include in situ generation of acyl chlorides from corresponding carboxylic acids when commercial acyl chlorides are unavailable.
Flow Chemistry for Sustainable and Efficient Synthesis
Flow chemistry techniques have been employed to synthesize similar 1,2,4-triazole derivatives, offering advantages such as enhanced safety, better control over reaction parameters, and higher yields. A notable method involves:
- Continuous flow reactors where triazole ring formation occurs via cycloaddition of hydrazines and acyl derivatives under optimized conditions.
- Use of metal-free conditions and atom-economical processes to improve sustainability.
A recent study reported the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under flow conditions, achieving high selectivity and yields while avoiding chromatography and isolation steps (see,). The process involves:
Hydrazine derivatives + Acyl chlorides in flow → Cyclization to triazole ring → Functionalization with acetate group
This approach is adaptable for the introduction of various substituents, including the propan-2-yl group at the 3-position.
The introduction of the propan-2-yl group at the 3-position of the triazole ring is achieved through:
- Preparation of suitable acyl chlorides , such as propan-2-yl chloroformate or propan-2-yl acyl chlorides , via chlorination of corresponding carboxylic acids.
- Reaction with hydrazines under controlled conditions, often in acetic acid with sodium acetate, to form hydrazides.
- Cyclization facilitated by heating or reflux, leading to the formation of the 1,2,4-triazole ring bearing the propan-2-yl substituent.
The subsequent attachment of the acetate group involves nucleophilic substitution or acylation at the appropriate nitrogen atom, often mediated by sodium acetate in aqueous or alcoholic media.
Summary of Key Reaction Conditions and Parameters
Scientific Research Applications
Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Potassium vs. Sodium Counterion Derivatives
Key Compound : Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
- Structural Differences : Replaces the sodium cation with potassium and incorporates a thioether (-S-) linker instead of an oxygen-based acetate.
- Biological Activity : Potassium salts exhibit superior actoprotective activity compared to sodium analogs. For example, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate demonstrates 6.32% higher efficacy than the reference drug riboxin, whereas sodium analogs show reduced activity due to cation size and solvation effects .
- Implications : The sodium cation in the target compound may limit its bioactivity compared to potassium counterparts, highlighting the importance of counterion selection.
Triazamate (Ethyl Ester Insecticide)
Key Compound: Ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate
- Structural Differences : Features a tert-butyl group at C3, a dimethylcarbamoyl group at N1, and a thioacetate ethyl ester.
- Application : Used as an insecticide (Triazamate), emphasizing the role of bulky substituents (tert-butyl) and electron-withdrawing groups (dimethylcarbamoyl) in pesticidal activity .
- Contrast : The target compound’s methyl and isopropyl substituents may favor actoprotective or antimicrobial applications over pesticidal uses.
Aryl-Substituted Triazole Acetates
Key Compound : Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate
- Structural Differences : A 3,4,5-trimethoxyphenyl group at the triazole’s C3 position and an ethyl ester.
- This contrasts with the target compound’s alkyl groups, which may prioritize hydrophobic interactions .
1,2,3-Triazole Derivatives
Key Compound : Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate
- Structural Differences : 1,2,3-triazole core vs. 1,2,4-triazole in the target compound.
- Activity : 1,2,3-triazoles are associated with diverse pharmacological effects (antifungal, anticancer), whereas 1,2,4-triazoles often exhibit actoprotective or antimicrobial properties due to altered electronic and steric profiles .
Comparative Data Table
Key Findings and Implications
- Counterion Impact : Sodium derivatives generally exhibit lower biological activity compared to potassium analogs, likely due to differences in ionic radius and membrane permeability .
- Substituent Effects: Alkyl groups (methyl, isopropyl) favor hydrophobic interactions, while aryl or thiophene groups enhance π-system interactions.
- Linker Modifications : Oxygen-based acetates (target compound) vs. thioacetates (Triazamate) influence electronic properties and target selectivity.
Biological Activity
Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate (CAS: 2648946-52-3) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and research findings related to this compound.
This compound is derived from the triazole family, known for their diverse biological activities. The synthesis typically involves alkylation of triazole derivatives with various alkyl halides under basic conditions. The structure of the compound can be represented as follows:
This compound has been noted for its stability and solubility in various solvents, which is crucial for its application in biological assays.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.3 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 25 |
The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent comparable to established antibiotics like ceftriaxone .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using the Artemia salina lethality test, which categorizes compounds based on their LC50 values.
| Compound | LC50 (µg/mL) | Activity |
|---|---|---|
| Sodium 2-[1-methyl... | <1000 | Toxic |
| Control (Reference Compound) | >1000 | Non-toxic |
The results indicated that sodium 2-[1-methyl... demonstrates significant cytotoxic activity against cancer cells while being less toxic to normal cells .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of sodium 2-[1-methyl... in various therapeutic contexts:
- Anticancer Activity : In a study examining various triazole derivatives, it was found that those containing specific substitutions showed enhanced anticancer properties against leukemia and breast cancer cell lines. The introduction of the triazole moiety was linked to increased cytotoxicity .
- Comparative Studies : Comparative analyses with other triazole derivatives revealed that sodium 2-[1-methyl...] had superior activity against certain bacterial strains compared to traditional antibiotics like benzylpenicillin .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that compounds similar to sodium 2-[1-methyl...] disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism, leading to cell death .
Q & A
Q. How can synthetic yields be improved without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
